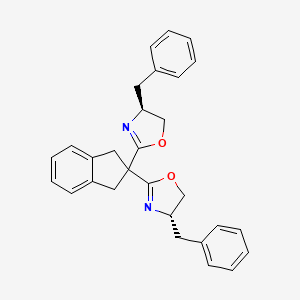![molecular formula C15H16N4O2 B8199932 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B8199932.png)
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
説明
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications : It's used in synthesizing 7- and 12-alkyl-10-methylnaphtho[1,2-g]pteridine-9,11(7H,10H)-diones from naphthols, which can be significant in chemical research and pharmaceuticals (Gumbley & Main, 1976).
Protein Structure Studies : A derivative, 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione 5-oxide, may aid in studying protein structures, contributing to biochemistry and molecular biology (Rohlíček et al., 2010).
Selective Cytotoxicity : Exhibiting selective cytotoxicity, this compound is a potential candidate for developing chemotherapeutic agents, particularly as carboxypeptidase-activated methotrexate ex-peptidides (Bartke & Pfleiderer, 1989).
Antimalarial and Anticoccidial Activity : It has potential in antimalarial research and may contribute to the development of new anticoccidial drugs, indicating its importance in tropical medicine and veterinary science (Halladay, 1990).
Receptor Antagonism : As a non-xanthine heterocycle, it acts as an antagonist of A1- and A2-adenosine receptors, showing potential in neuroscience and pharmacology (Daly et al., 1988).
DNA Interaction : It selectively binds to adenine in AP-site-containing DNA duplexes, which is significant for understanding DNA repair mechanisms and drug design (Rajendar et al., 2010).
Organic Chemistry Research : Useful in studying the structures and properties of benzimidazo[2,1 -h]pteridine-2,4-diones, contributing to the field of organic synthesis and material science (Gakhar et al., 1984).
Photophysical Studies : A phenothiazine-flavin dyad involving this compound is used to study fluorescence quenching and excited-state oxidative electron transfer, important for photochemistry research (Shirdel et al., 2007).
Inhibition of DNA Binding : It has been shown to inhibit the DNA binding of nuclear factor-α B, which is crucial for understanding gene expression and designing anti-inflammatory drugs (Morikawa et al., 2014).
特性
IUPAC Name |
10-ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18(4)14(12)20/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUGHVGTYMDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8199856.png)
![8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8199862.png)

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8199871.png)
![4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B8199887.png)

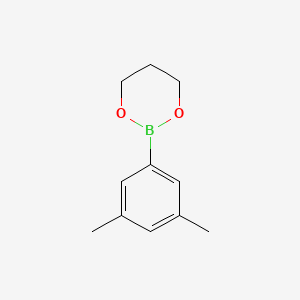
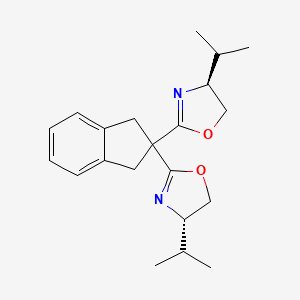
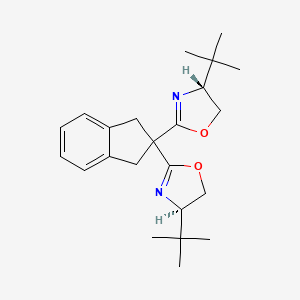
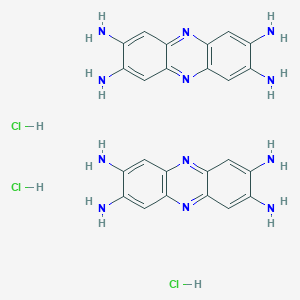
![N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8199937.png)
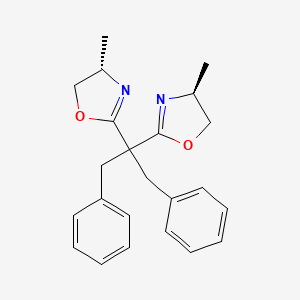
![tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8199959.png)
